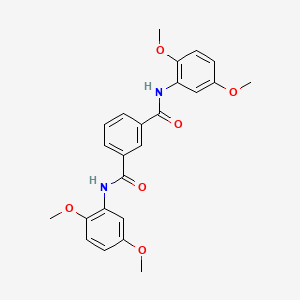

N,N'-Bis-(2,5-dimethoxy-phenyl)-isophthalamide

Description

N,N'-Bis-(2,5-dimethoxy-phenyl)-isophthalamide is a symmetric aromatic amide featuring an isophthaloyl core substituted with 2,5-dimethoxyphenyl groups. The compound is synthesized via condensation reactions involving isophthaloyl chloride and substituted anilines under anhydrous conditions .

Properties

CAS No. |

321531-59-3 |

|---|---|

Molecular Formula |

C24H24N2O6 |

Molecular Weight |

436.5 g/mol |

IUPAC Name |

1-N,3-N-bis(2,5-dimethoxyphenyl)benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C24H24N2O6/c1-29-17-8-10-21(31-3)19(13-17)25-23(27)15-6-5-7-16(12-15)24(28)26-20-14-18(30-2)9-11-22(20)32-4/h5-14H,1-4H3,(H,25,27)(H,26,28) |

InChI Key |

YVPWRKZEWVLEHJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=CC(=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis-(2,5-dimethoxy-phenyl)-isophthalamide typically involves the reaction of isophthaloyl chloride with 2,5-dimethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for N,N’-Bis-(2,5-dimethoxy-phenyl)-isophthalamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis-(2,5-dimethoxy-phenyl)-isophthalamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amide groups can be reduced to amines under strong reducing conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of corresponding amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N,N’-Bis-(2,5-dimethoxy-phenyl)-isophthalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N,N’-Bis-(2,5-dimethoxy-phenyl)-isophthalamide is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of N,N'-Bis-(2,5-dimethoxy-phenyl)-isophthalamide with analogous isophthalamide derivatives:

Physicochemical Properties

- Solubility: Methoxy-substituted compounds exhibit greater solubility in ethanol and DMF compared to chlorinated analogues, which are more lipophilic .

- Stability : Dichloro derivatives demonstrate superior crystallinity (R-factor 0.042) due to halogen-driven packing efficiency . Methoxy derivatives may degrade under prolonged UV exposure due to photo-oxidation of -OCH₃ groups.

Biological Activity

N,N'-Bis-(2,5-dimethoxy-phenyl)-isophthalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its isophthalamide backbone with two 2,5-dimethoxyphenyl substituents. This structural configuration is believed to influence its interaction with biological targets.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 15.2 | Induction of apoptosis |

| A549 (Lung cancer) | 12.8 | Cell cycle arrest |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Studies suggest that it may inhibit the activity of β-secretase (BACE1), an enzyme crucial for the production of amyloid-beta peptides associated with Alzheimer's pathology.

- Study Findings : In a cellular model using SH-SY5Y neuroblastoma cells, this compound reduced BACE1 activity significantly, leading to decreased amyloid-beta production .

Antioxidant Activity

This compound has demonstrated antioxidant properties. In vitro assays reveal that it scavenges free radicals and reduces oxidative stress markers in cellular systems.

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 20 µM |

| ABTS Assay | Significant inhibition |

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit BACE1 suggests a mechanism where it competes with substrate binding or alters enzyme conformation.

- Induction of Apoptosis : In cancer cells, it activates caspase pathways leading to programmed cell death.

- Antioxidative Mechanism : By reducing reactive oxygen species (ROS), it protects cells from oxidative damage.

Case Study 1: Neuroprotective Effects in Animal Models

A study involving transgenic mice models of Alzheimer's disease showed that administration of this compound resulted in reduced amyloid plaque formation and improved cognitive function compared to controls.

Case Study 2: Antitumor Efficacy in Xenograft Models

In xenograft models using human breast cancer cell lines, treatment with the compound led to significant tumor size reduction and prolonged survival rates in treated animals versus untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.